methyl5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Description
Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a bicyclic heterocyclic compound featuring a partially hydrogenated indole core. Its structure includes:
- A tetrahydroindole scaffold: The 4,5,6,7-positions are saturated, forming a six-membered ring fused to the aromatic indole moiety.
- 5,5-Dimethyl substitution: Two methyl groups at the 5-position introduce steric bulk and influence ring conformation.
- Methyl ester at the 2-position: A carboxylate ester functionalizes the indole’s 2-position, modulating solubility and reactivity.
This compound’s structural features make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals requiring rigid, functionalized heterocycles.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-12(2)5-4-9-8(7-12)6-10(13-9)11(14)15-3/h6,13H,4-5,7H2,1-3H3 |
InChI Key |
WOQQBKRHIZMIRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1)C=C(N2)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system . The specific reaction conditions may vary, but common reagents include methanesulfonic acid and methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, contributing to its biological effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues include indole-2-carboxylate esters and substituted tetrahydroindoles. Below is a comparative analysis:
Key Observations :
- Hydrogenation : The tetrahydro ring increases conformational rigidity, distinguishing it from fully aromatic indoles like ethyl indole-2-carboxylate .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogues like indole-5-carboxylic acid (mp 208–210°C) and indole-6-carboxylic acid (mp 256–259°C) suggest that esterification and alkyl substitution lower melting points by reducing polarity.
- Solubility : The methyl ester group enhances lipophilicity compared to carboxylic acid derivatives (e.g., 5-hydroxy-1H-indole-2-carboxylic acid), making it more soluble in organic solvents .
Conformational Analysis
- Ring Puckering: The tetrahydroindole core may adopt non-planar conformations.
Biological Activity
Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 193.24 g/mol
- CAS Number : 2282749-77-1
The compound features a tetrahydroindole framework, which is a saturated derivative of indole. Its structure includes a carboxylate ester functional group that contributes to its biological activity.
Biological Activities
Research indicates that methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar indole structures have shown promising results against various cancer cell lines. For instance, derivatives of tetrahydroindoles have been reported to possess cytotoxic effects with IC values in the micromolar range against certain cancer types .
- Neuroprotective Effects : Some indole derivatives are known for their neuroprotective properties. Compounds structurally related to methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate may exhibit similar effects by modulating neurotransmitter systems or providing antioxidant benefits .
- Anti-inflammatory Properties : Indoles have been documented to possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in inflammatory diseases .
Synthesis Methods
Several synthetic routes have been developed for the preparation of methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate:
- One-Pot Reactions : Efficient one-pot synthesis methods involving the reaction of appropriate indole precursors with carboxylic acids or their derivatives have been reported.
- Multi-Step Synthesis : Traditional multi-step synthetic strategies can also be employed to obtain this compound and its analogs with enhanced biological activities.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 1H-indole-2-carboxylate | Indole derivative | Simpler structure; lacks tetrahydro saturation |
| Methyl 5-methoxy-1H-indole-2-carboxylate | Indole derivative | Contains a methoxy group; potential for increased solubility |
| 4,5,6,7-Tetrahydroindol-4-one | Tetrahydroindole | Contains a ketone functionality; known for medicinal properties |
These comparisons illustrate the diversity within the indole family while highlighting how specific modifications can enhance biological activities.
Case Studies and Research Findings
Recent studies have focused on evaluating the efficacy of methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate in various biological assays:
- Cytotoxicity Assays : In vitro assays conducted on different cancer cell lines demonstrated that the compound exhibits significant cytotoxicity with varying IC values depending on the cell line tested.
- Binding Affinity Studies : Interaction studies have shown that methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has a notable binding affinity towards specific biological targets associated with cancer progression and inflammation.
- Mechanistic Studies : Molecular dynamics simulations have provided insights into the interaction mechanisms between this compound and its biological targets. These studies revealed hydrophobic interactions as primary contributors to binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
